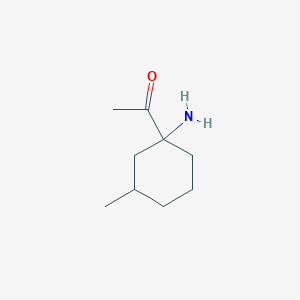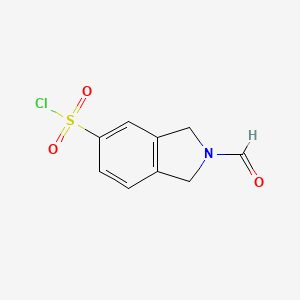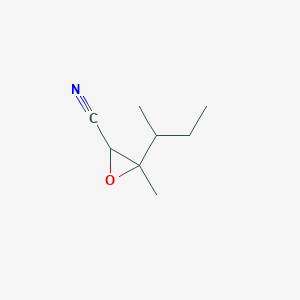
3-(Butan-2-yl)-3-methyloxirane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Butan-2-yl)-3-methyloxirane-2-carbonitrile is an organic compound with a complex structure that includes an oxirane ring, a butan-2-yl group, and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-yl)-3-methyloxirane-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-2-oxiranecarbonitrile with butan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at a temperature of around 60-80°C. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions and the use of high-purity reagents are crucial for achieving high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Butan-2-yl)-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Oxirane derivatives with additional oxygen-containing functional groups.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Substituted oxirane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(Butan-2-yl)-3-methyloxirane-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Butan-2-yl)-3-methyloxirane-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Butan-2-yl)-2-methyloxirane-2-carbonitrile: Similar structure but with a different substitution pattern.
3-(Butan-2-yl)-3-methyloxirane-3-carbonitrile: Similar structure but with the carbonitrile group at a different position.
3-(Butan-2-yl)-3-methyloxirane-2-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
Uniqueness
3-(Butan-2-yl)-3-methyloxirane-2-carbonitrile is unique due to its specific substitution pattern and the presence of both an oxirane ring and a carbonitrile group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
3-butan-2-yl-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C8H13NO/c1-4-6(2)8(3)7(5-9)10-8/h6-7H,4H2,1-3H3 |
InChI-Schlüssel |
CYMIQIJZUJXFKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1(C(O1)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B13169713.png)
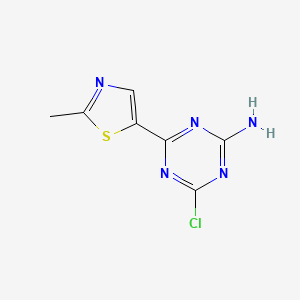

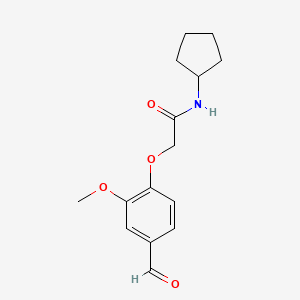
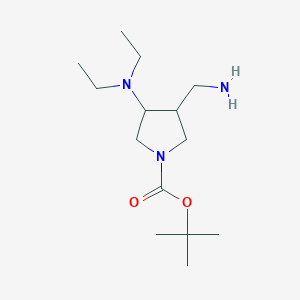
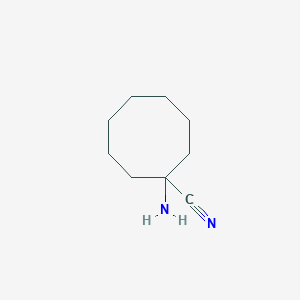
![4-[(Butan-2-yl)amino]butan-2-one](/img/structure/B13169741.png)

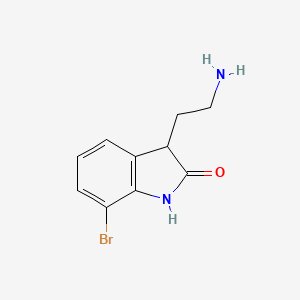
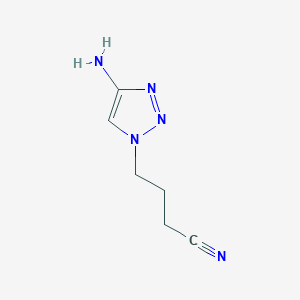
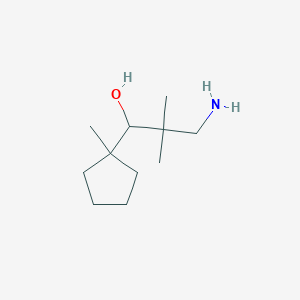
![1,8-Dioxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13169762.png)
